Csh 068
Csh 068
(+)-O-Methylarmepavine, also known as csh-068, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (+)-O-Methylarmepavine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-O-methylarmepavine is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-O-methylarmepavine can be found in fruits. This makes (+)-O-methylarmepavine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1934-93-6
VCID:
VC21242366
InChI:
InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3
SMILES:
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC
Molecular Formula:
C20H25NO3
Molecular Weight:
327.4 g/mol
Csh 068
CAS No.: 1934-93-6
Cat. No.: VC21242366
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (+)-O-Methylarmepavine, also known as csh-068, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (+)-O-Methylarmepavine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-O-methylarmepavine is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-O-methylarmepavine can be found in fruits. This makes (+)-O-methylarmepavine a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1934-93-6 |
| Molecular Formula | C20H25NO3 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3 |
| Standard InChI Key | LZJWNVLTWYMMDJ-UHFFFAOYSA-N |
| SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |
| Melting Point | 60-62°C |
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